
tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate
Overview
Description
“tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate” is an organic compound. It is also known as “N-Boc-2-aminoacetaldehyde” and has a molecular weight of 159.18 . It is used as a building block in various chemical reactions .
Synthesis Analysis
The synthesis of “tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate” involves the reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular structure of “tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate” is represented by the formula C7H13NO3 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate” include a boiling point of 237.2±23.0 °C (Predicted), a density of 1.035±0.06 g/cm3 (Predicted), and a refractive index of n20/D 1.455 (lit.) .Scientific Research Applications
Organic Building Block
N-Boc-2-aminoacetaldehyde is an organic building block . It can be used in various chemical reactions to create complex organic compounds.
Synthesis of γ-Aminobutyric Acid (GABA)-derived α-keto Amide/Ester Units
It reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .
α-Methylenation
α-Methylenation of this amino aldehyde proceeds in a quick and efficient manner using a recently reported protocol involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .
Three-Component Synthesis of Pyrrolidines
N-Boc-2-aminoacetaldehyde is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .
Total Synthesis of (+)-Negamycin
It serves as a starting reagent in the total synthesis of (+)-negamycin .
properties
IUPAC Name |
tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)12(7-8-13)9(14)15-11(4,5)6/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUADEIPKYZMRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

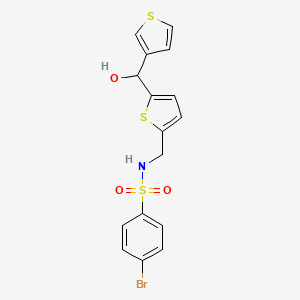
![2-((1'-((3-Methoxyphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2730145.png)
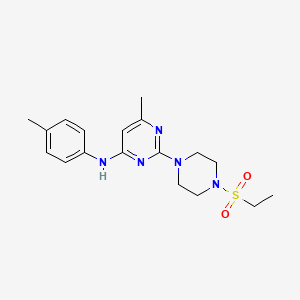
![Methyl (E)-5-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]pent-4-enoate](/img/structure/B2730148.png)
![1,4'-bipiperidin-1'-yl[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2730152.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2730153.png)
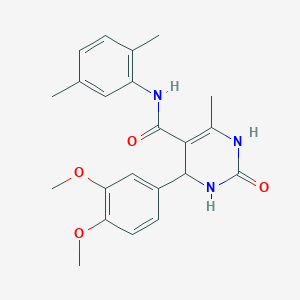
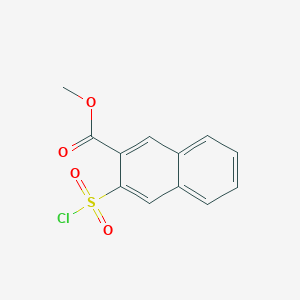
![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2730157.png)
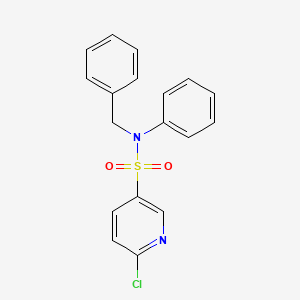

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2730163.png)

![Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2730166.png)